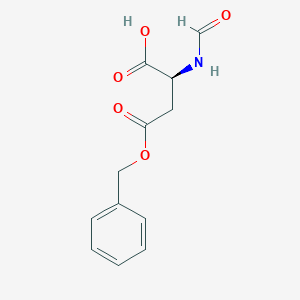
For-Asp(OBzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
For-Asp(OBzl)-OH, also known as N-Formyl-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its ability to protect the amino group and the carboxyl group during the formation of peptide bonds. The presence of the benzyl ester group provides stability and prevents unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-Asp(OBzl)-OH typically involves the protection of the amino group of aspartic acid with a formyl group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
For-Asp(OBzl)-OH can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The benzyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other protecting groups, such as tert-butoxycarbonyl (Boc), under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in methanol.
Major Products Formed
Oxidation: N-Formyl-L-aspartic acid.
Reduction: N-Formyl-L-aspartic acid β-benzyl alcohol.
Substitution: N-Boc-L-aspartic acid β-benzyl ester.
Scientific Research Applications
For-Asp(OBzl)-OH has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of For-Asp(OBzl)-OH involves its role as a protecting group in peptide synthesis. The formyl group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. This allows for the selective formation of peptide bonds without interference from other functional groups. The molecular targets and pathways involved include the activation of the carboxyl group by dehydrating agents and the nucleophilic attack by the amino group.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-aspartic acid β-benzyl ester: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of a formyl group.
N-Fmoc-L-aspartic acid β-benzyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Ac-L-aspartic acid β-benzyl ester: Uses an acetyl (Ac) group for protection.
Uniqueness
For-Asp(OBzl)-OH is unique due to its specific combination of protecting groups, which provide stability and prevent side reactions during peptide synthesis. The formyl group is easily removable under mild acidic conditions, making it a versatile choice for various synthetic applications.
Properties
CAS No. |
5513-72-4 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-2-formamido-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H13NO5/c14-8-13-10(12(16)17)6-11(15)18-7-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)(H,16,17)/t10-/m0/s1 |
InChI Key |
ZPCUHIBUEFGPCP-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


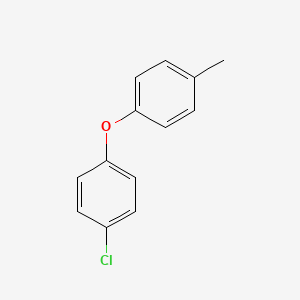
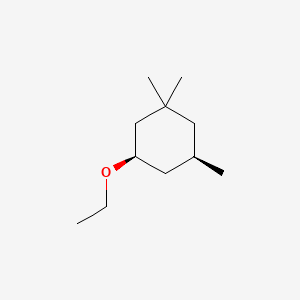
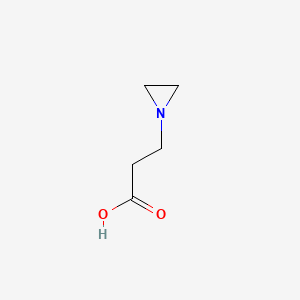
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)


![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)



![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
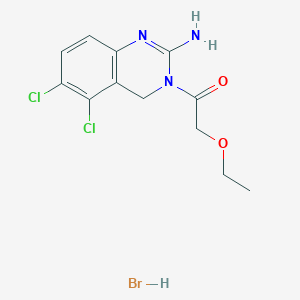

![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
